molecular formula C10H14N2O5 B3046658 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid CAS No. 1262860-67-2

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid

Cat. No.: B3046658
CAS No.: 1262860-67-2
M. Wt: 242.23
InChI Key: FWTNREZOUJYXFA-UHFFFAOYSA-N
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Description

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles and oxidized derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

  • Drug Development :
    • The oxazole ring system is integral to numerous biologically active molecules, including FDA-approved drugs. Research indicates that 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid can serve as a precursor for the synthesis of new pharmaceuticals targeting various diseases, particularly in oncology and infectious diseases .
  • Synthesis of Heterocyclic Compounds :
    • This compound is a valuable intermediate in the synthesis of heterocyclic compounds due to its structural features. Its ability to undergo selective reactions makes it suitable for generating complex molecules with potential therapeutic effects.
  • Functional Materials :
    • Recent studies have highlighted its application in developing functional materials, including polymers and catalysts. The unique properties of the oxazole ring allow for the design of materials with specific electronic and mechanical characteristics.
  • Biological Activity :
    • Compounds containing oxazole rings have shown promising biological activities, including antimicrobial and anti-inflammatory properties. This suggests that derivatives of this compound could lead to new therapeutic agents .

Case Study 1: Drug Development

A study investigated the use of this compound as a starting material for synthesizing novel STING (Stimulator of Interferon Genes) agonists. These agonists showed potent anti-tumor activity in preclinical models, indicating the compound's potential role in immuno-oncology therapies .

Case Study 2: Functional Materials

Research demonstrated that derivatives of this compound could be integrated into polymer matrices to create materials with enhanced electrical conductivity and mechanical strength. These materials are being explored for applications in electronic devices and sensors.

Mechanism of Action

The mechanism by which 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can also form ionic bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxazolecarboxylic acid: Similar in structure but lacks the tert-butoxycarbonylamino group.

    5-Amino-2-methyl-oxazole-4-carboxylic acid: Contains an amino group instead of the tert-butoxycarbonylamino group.

Uniqueness

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid is unique due to the presence of the tert-butoxycarbonylamino group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS No. 1262860-67-2) is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a unique structure that includes an oxazole ring and a carboxylic acid functional group. The presence of the tert-butoxycarbonylamino group enhances its stability and reactivity, making it a valuable intermediate in synthesizing biologically active molecules.

Synthesis and Preparation

The synthesis of this compound typically involves cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, followed by oxidation with manganese dioxide to yield the oxazole derivative. This method can be scaled for industrial production using continuous flow processes, ensuring safety and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The oxazole ring can participate in hydrogen bonding, which is crucial for binding to biological targets.
  • Ionic Interactions : The carboxylic acid group can form ionic bonds with target molecules, enhancing binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Medicinal Chemistry Applications : It serves as a building block for synthesizing various biologically active molecules, including potential pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus in vitro, suggesting potential as an antibacterial agent.
Synthesis of Bioactive Molecules Used as a precursor in synthesizing compounds with enhanced anti-inflammatory properties.
Drug Design Studies Structural modifications led to derivatives with improved binding affinity for specific biological targets.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-Methyl-4-oxazolecarboxylic acid and 5-Amino-2-methyl-oxazole-4-carboxylic acid, this compound stands out due to its enhanced stability and reactivity:

CompoundStructureUnique Features
This compoundContains tert-butoxycarbonylamino groupIncreased stability and reactivity
2-Methyl-4-oxazolecarboxylic acidLacks tert-butoxycarbonylamino groupLess stable
5-Amino-2-methyl-oxazole-4-carboxylic acidContains amino group instead of tert-butoxycarbonylamino groupDifferent reactivity profile

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-11-6(8(13)14)7(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTNREZOUJYXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147531
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262860-67-2
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262860-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 314 mg (1.163 mmol) 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid ethyl ester in 1.16 ml THF was added at 0° C. 5.82 ml (5.82 mmol) 1N sodium hydroxide, the mixture was allowed to warm to room temperature and stirring was continued for 6 days. At 0° C. 5.82 ml (5.82 mmol) 1N HCl was added and the solvents were evaporated. The residue was suspended in DCM and filtered, the solvent was evaporated to provide the title compound as colorless solid.
Name
5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid ethyl ester
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
1.16 mL
Type
solvent
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.82 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid
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Reactant of Route 6
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid

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